保拉维酮 O

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

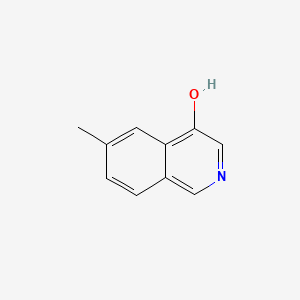

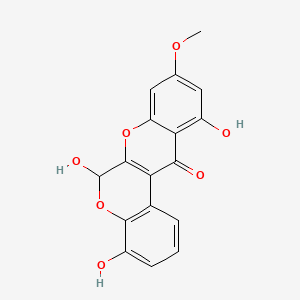

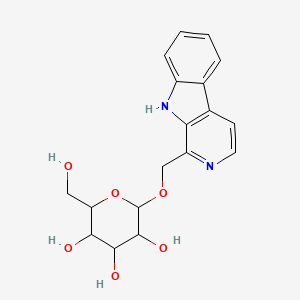

Boeravinone O is a natural compound isolated from the roots of Mirablis jalapa . It belongs to the chemical family of flavonoids . The molecular formula of Boeravinone O is C17H12O7 and it has a molecular weight of 328.28 . The IUPAC name is 4,6,11-trihydroxy-9-methoxy-6H-chromeno[3,4-b]chromen-12-one .

科学研究应用

丙型肝炎病毒抑制:从扩散马齿苋中分离出的脱氢胡萝卜素保拉维酮 H 已被确认为丙型肝炎病毒 (HCV) 进入的有效抑制剂。它显着抑制了 HCV 样颗粒在肝癌细胞中的结合和进入,没有明显的细胞毒性,表明其作为预防和控制 HCV 感染的抗病毒剂的潜力 (Bose 等,2017)。

细菌外排泵抑制:保拉维酮 B,另一种来自扩散马齿苋的化合物,作为金黄色葡萄球菌的 NorA 细菌外排泵和人 P-糖蛋白的双重抑制剂。它增强了环丙沙星对金黄色葡萄球菌的疗效,并减少了生物膜的形成,表明其在对抗细菌感染和提高药物疗效方面的潜力 (Singh 等,2017)。

抗氧化和基因保护作用:保拉维酮 G 表现出显着的抗氧化活性,降低了羟基自由基诱导的 ESR 信号强度并抑制 TBARS 和 ROS 的形成。它还减少了 H(2)O(2) 诱导的 DNA 损伤,表明其在与 ROS 介导的损伤相关的疾病中的效用 (Aviello 等,2011)。

抗炎潜力:含有保拉维酮 B 等化合物的扩散马齿苋中富含胡萝卜素的部分的脂质基制剂与原始部分相比显示出增强的抗炎活性,表明其在炎症性疾病中的治疗潜力 (Bairwa & Jachak,2015)。

骨质疏松大鼠的骨折愈合:保拉维酮 B 促进卵巢切除术诱导的骨质疏松大鼠的骨折愈合,可能通过调节 NF-κB p65/IκB-α/SIRT-1 信号通路,表明其在骨质疏松症治疗中的应用 (Zhang 等,2021)。

结直肠癌化学预防:保拉维酮 B 对 1,2-二甲基肼诱导的大鼠结直肠癌发挥化学保护作用,通过抗氧化和抗炎机制发挥作用 (Zhou 等,2022)。

草药制剂中的定量分析:高效薄层色谱 (HPTLC) 已用于估计扩散马齿苋及其复方剂型中的保拉维酮-B,便于草药制药中的质量控制 (Singh 等,2019)。

免疫调节作用:保拉维酮 B 已显示出对人类树突状细胞的免疫调节作用,影响它们的成熟标记的分化和表达。这突出了其在免疫系统调节中的潜在作用 (Krishnamoorthy & Muthukumaran,2018)。

未来方向

While specific future directions for Boeravinone O research are not mentioned in the search results, studies on similar compounds suggest potential areas of interest. For example, boeravinone B has shown hepatoprotective benefits and potent antioxidant activity , suggesting potential therapeutic applications.

作用机制

Target of Action

Boeravinone O is a natural product for research related to life sciences . . It’s worth noting that Boeravinone B, a compound from the same family, has been found to inhibit the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein . These targets play crucial roles in drug resistance and bioavailability.

Mode of Action

Boeravinone b has been shown to reduce the efflux of ethidium bromide, a nora substrate, thus strengthening its role as a nora inhibitor . This suggests that Boeravinones may interact with their targets to modulate their function, potentially leading to changes in cellular processes.

Pharmacokinetics

Boeravinone b has been shown to effectively inhibit p-glycoprotein with a half maximal inhibitory concentration (ic50) of 6485 μM . P-glycoprotein is a key player in drug absorption, distribution, metabolism, and excretion (ADME), suggesting that Boeravinones may have significant impacts on drug bioavailability.

Result of Action

aureus , suggesting potential antimicrobial effects.

Action Environment

can be significantly enhanced by polyamines, especially 2.5 µM Spermidine (SPD) applied 6 days before harvesting . This suggests that environmental factors such as the presence of certain chemicals can influence the action, efficacy, and stability of Boeravinones.

属性

IUPAC Name |

4,6,11-trihydroxy-9-methoxy-6H-chromeno[3,4-b]chromen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-22-7-5-10(19)13-11(6-7)23-16-12(14(13)20)8-3-2-4-9(18)15(8)24-17(16)21/h2-6,17-19,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHQFLYPSJTPSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C4=C(C(=CC=C4)O)OC3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)